
2-(4-fluorophenoxy)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide
Descripción
2-(4-Fluorophenoxy)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide is a heterocyclic acetamide derivative characterized by a 4-fluorophenoxy group and a pyridine-furan hybrid substituent. The fluorophenoxy moiety enhances metabolic stability and lipophilicity, while the pyridine-furan system may contribute to π-π stacking interactions in biological targets .
Propiedades
IUPAC Name |
2-(4-fluorophenoxy)-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c19-14-3-5-15(6-4-14)24-12-18(22)21-11-13-7-8-20-16(10-13)17-2-1-9-23-17/h1-10H,11-12H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIWGKWRCCQOGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=CC(=C2)CNC(=O)COC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-(4-fluorophenoxy)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide, identified by its CAS number 2034475-77-7, belongs to a class of heterocyclic compounds that have garnered attention for their potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 354.4 g/mol. The compound features a furan ring and a pyridine moiety, which are significant for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C₁₉H₁₉FN₄O₂ |
Molecular Weight | 354.4 g/mol |
CAS Number | 2034475-77-7 |
Antiviral Properties
Recent studies have highlighted the antiviral potential of heterocyclic compounds similar to this compound. Research indicates that modifications at specific positions on the heterocyclic structure can enhance antiviral activity. For example, the presence of a pyridine ring has been associated with improved inhibitory effects against viral enzymes, such as reverse transcriptase .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that related compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives with similar structural motifs have demonstrated IC50 values in the micromolar range against A549 lung cancer cells and MCF7 breast cancer cells . The mechanism of action often involves inducing apoptosis and inhibiting cell proliferation through modulation of key signaling pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from SAR studies indicate:
- Substitution Effects : The presence of electron-withdrawing groups at the para position of the phenoxy group enhances potency.
- Furan Ring Modifications : Substituents on the furan ring can significantly impact biological activity, with certain modifications leading to increased selectivity and reduced toxicity.
- Pyridine Variants : Changing substituents on the pyridine ring has been shown to affect binding affinity to target proteins involved in cancer progression .
Case Study 1: Antiviral Activity
A study examining various N-Heterocycles found that compounds similar to our target showed promising antiviral activity at concentrations as low as 0.20 μM in MT-4 cells, suggesting that structural modifications can yield potent antiviral agents .
Case Study 2: Anticancer Efficacy
In a comparative analysis of several pyrazole derivatives, one compound exhibited an IC50 value of 0.39 μM against HCT116 colon cancer cells, demonstrating significant anticancer potential . This highlights the importance of structural diversity in developing effective anticancer agents.
Comparación Con Compuestos Similares
Molecular Structure and Substituent Analysis
The target compound’s unique pyridine-furan hybrid distinguishes it from analogs. Key structural comparisons include:
Key Observations :
- Y205-7732 replaces the pyridine-furan group with a morpholine-propyl chain, reducing aromaticity but enhancing solubility due to the morpholine’s polar nature .
- N-Cyclohexyl-2-(4-fluorophenyl)acetamide () features a branched alkyl chain, which may improve membrane permeability compared to aromatic systems .
Physicochemical Properties
Critical properties such as logP, hydrogen bonding, and polarity influence bioavailability:
*Estimated from density and molecular features.
Key Observations :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-fluorophenoxy)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide, and how can purity be maximized?
- Methodology : The compound can be synthesized via multi-step reactions involving substitution, reduction, and condensation. For example, a chlorophenyl precursor may undergo nucleophilic substitution with a fluorophenoxy group under alkaline conditions, followed by reductive amination (using iron powder in acidic media) to introduce the pyridinylmethyl-furan moiety . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) is critical. Purity (>95%) can be verified using HPLC with a C18 column and UV detection at 254 nm .
Q. How can the structural integrity of this compound be confirmed using spectroscopic techniques?
- Methodology :
- NMR : Analyze - and -NMR spectra to confirm the presence of the fluorophenoxy (δ ~6.8–7.1 ppm for aromatic protons), furan (δ ~6.3–7.4 ppm), and acetamide (δ ~2.1 ppm for CH) groups .
- Mass Spectrometry : High-resolution ESI-MS should show a molecular ion peak matching the exact mass (e.g., m/z 411.12 for CHFNO) .
- IR : Detect characteristic bands for amide C=O (~1650 cm) and ether C-O (~1250 cm) .
Q. What strategies are recommended to improve solubility and stability in preclinical formulations?
- Methodology :
- Solubility : Use co-solvents (e.g., DMSO/PEG 400 mixtures) or cyclodextrin inclusion complexes. Conduct shake-flask solubility assays across pH 1.2–7.4 to identify optimal conditions .
- Stability : Perform accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Lyophilization may enhance stability for long-term storage .
Advanced Research Questions
Q. How does the fluorophenoxy group influence the compound’s binding affinity to biological targets?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., kinases). Compare binding energies of fluorinated vs. non-fluorinated analogs .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (k/k) to immobilized receptors. Fluorine’s electronegativity often enhances hydrogen bonding and hydrophobic interactions, increasing affinity .
Q. How should researchers address contradictions in biological activity data across different assay systems?
- Methodology :
- Assay Validation : Replicate results in orthogonal assays (e.g., cell-free enzymatic vs. cell-based viability assays). For example, if IC values conflict in kinase inhibition vs. cytotoxicity assays, evaluate off-target effects via kinome-wide profiling .
- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from differential metabolism in cell lines vs. in vivo models .
Q. What in vivo models are suitable for evaluating pharmacokinetic and toxicity profiles?
- Methodology :
- Pharmacokinetics : Administer the compound to Sprague-Dawley rats (IV/oral) and collect plasma for LC-MS/MS analysis. Calculate AUC, t, and bioavailability.
- Toxicity : Conduct 28-day repeated-dose studies in rodents, monitoring hematological, hepatic, and renal parameters. Histopathology of major organs is essential .
Q. How can structure-activity relationship (SAR) studies optimize potency against resistant targets?
- Methodology :
- Analog Synthesis : Modify the furan ring (e.g., replace with thiophene) or pyridinylmethyl group (e.g., introduce methyl substituents).
- Resistance Assays : Test analogs against mutant cell lines (e.g., EGFR T790M). Use CRISPR-edited isogenic models to isolate resistance mechanisms .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.